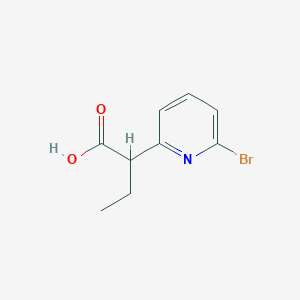

2-(6-Bromopyridin-2-yl)butanoic acid

説明

2-(6-Bromopyridin-2-yl)butanoic acid is a brominated pyridine derivative featuring a butanoic acid side chain. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a butanoic acid group at the 2-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to synthetic auxin herbicides, which mimic plant growth hormones .

特性

分子式 |

C9H10BrNO2 |

|---|---|

分子量 |

244.08 g/mol |

IUPAC名 |

2-(6-bromopyridin-2-yl)butanoic acid |

InChI |

InChI=1S/C9H10BrNO2/c1-2-6(9(12)13)7-4-3-5-8(10)11-7/h3-6H,2H2,1H3,(H,12,13) |

InChIキー |

AQZRUURIDYQUEW-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=NC(=CC=C1)Br)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the halogen-metal exchange reaction, where a halopyridine reacts with an organometallic reagent, followed by borylation . Another approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

化学反応の分析

Types of Reactions: 2-(6-Bromopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

2-(6-Bromopyridin-2-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.

Industry: Utilized in the production of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 2-(6-Bromopyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the butanoic acid moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Research Findings and Data Gaps

- Synthesis: 2-(6-Bromopyridin-2-yl)butanoic acid is likely synthesized via nucleophilic substitution or cross-coupling reactions, analogous to ethyl 2-(6-bromopyridin-2-yl)acetate .

- Efficacy: While phenoxy-based analogs show proven herbicidal activity, the bromopyridine variant’s performance remains speculative without empirical studies.

生物活性

2-(6-Bromopyridin-2-yl)butanoic acid is a compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 244.09 g/mol, this compound features a butanoic acid moiety linked to a brominated pyridine ring. The presence of the bromine atom at the 6-position of the pyridine ring enhances its reactivity, making it a promising candidate for various biological applications.

Chemical Structure and Properties

The structural arrangement of 2-(6-Bromopyridin-2-yl)butanoic acid contributes to its biological activity. The bromine substitution potentially alters the electronic properties of the molecule, affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 244.09 g/mol |

| CAS Number | Not specified |

Biological Activity

Research indicates that compounds similar to 2-(6-Bromopyridin-2-yl)butanoic acid exhibit various biological activities, including anti-inflammatory and anticancer properties. The following sections summarize key findings from recent studies.

1. Inhibition of Enzymatic Activity

A significant aspect of the biological activity of this compound is its potential to inhibit specific enzymes. For instance, related compounds have been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), which is involved in steroid metabolism and has implications in castration-resistant prostate cancer (CRPC). Inhibitors of AKR1C3 can reduce androgen synthesis in CRPC cells, thereby presenting a therapeutic avenue for treatment .

2. Anti-inflammatory Properties

The anti-inflammatory effects of compounds structurally related to 2-(6-Bromopyridin-2-yl)butanoic acid have been documented. These compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Such inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating inflammation .

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into their therapeutic potential:

Case Study 1: AKR1C3 Inhibition in Prostate Cancer

In a study examining the effects of naproxen analogs on AKR1C3, it was found that certain modifications led to enhanced selectivity for AKR1C3 over other isoforms. The results indicated that these compounds could effectively block testosterone production in CRPC models, suggesting a potential role for brominated derivatives like 2-(6-Bromopyridin-2-yl)butanoic acid in prostate cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of brominated pyridine derivatives, demonstrating their ability to inhibit COX enzymes selectively. This study highlighted how such compounds could be developed into therapeutic agents for conditions characterized by chronic inflammation .

Summary of Findings

The biological activity of 2-(6-Bromopyridin-2-yl)butanoic acid is primarily characterized by its potential as an enzyme inhibitor and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively, which may lead to significant therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。